

Almokalant: A Technical Guide to a Selective IKr Potassium Channel Blocker

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2][3] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] By inhibiting this channel, Almokalant prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), classifying it as a Class III antiarrhythmic agent.[5][6] This technical guide provides an in-depth overview of Almokalant, including its mechanism of action, electrophysiological effects, pharmacokinetic properties, and detailed experimental protocols for its characterization.

Chemical Properties

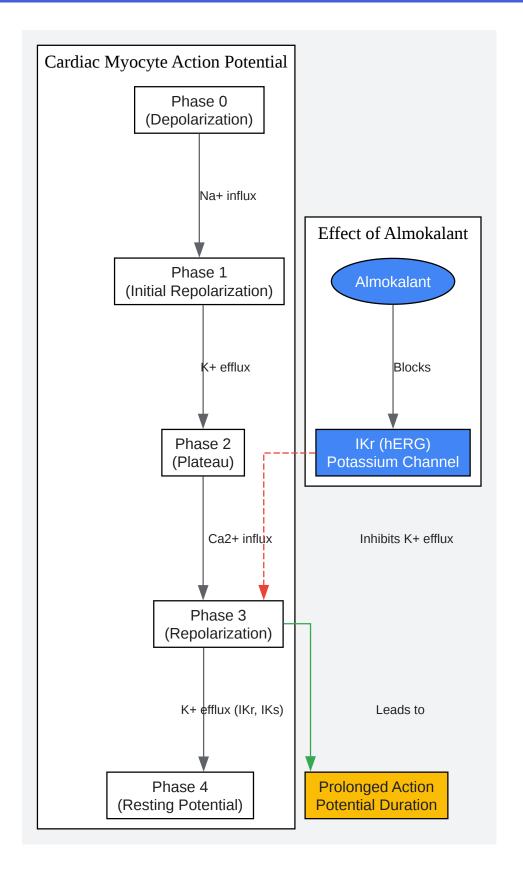
Property	Value	Reference
IUPAC Name	4-[3-[ethyl(3- propylsulfinylpropyl)amino]-2- hydroxypropoxy]benzonitrile	N/A
Molecular Formula	C18H28N2O3S	N/A
Molar Mass	352.49 g/mol	N/A



Mechanism of Action

Almokalant selectively binds to and blocks the pore of the hERG potassium channel, which is responsible for conducting the IKr current.[1] The IKr current plays a critical role in Phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocytes.[6][7] [8] By blocking the IKr current, Almokalant delays repolarization, leading to a prolongation of the action potential duration and an increase in the QT interval on an electrocardiogram (ECG). [5][9] This prolonged refractory period can help to terminate and prevent re-entrant arrhythmias.





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Figure 1: Mechanism of action of **Almokalant** on the cardiac action potential.



Electrophysiological Effects

The primary electrophysiological effect of **Almokalant** is the concentration-dependent prolongation of the cardiac action potential duration. This is reflected in the prolongation of the QT interval on the surface ECG.

Quantitative Electrophysiological Data



Parameter	Species	Model	Effect of Almokalant	Reference
Corrected QT (QTc) Interval	Human	Patients with myocardial infarction	Increased from 445 ± 18 ms to 548 ± 53 ms (p = 0.0015) with 4.5 mg IV infusion.[9]	[9]
Corrected QT (QTc) Interval	Human	Patients with chronic atrial tachyarrhythmias	Increased from 425 ± 30 ms to 487 ± 44 ms (p < 0.001) with a 6- hour infusion.[10]	[10]
QT Interval	Human	Patients with supraventricular tachycardias	Increased by 5% at 50 nmol/L and 10% at 100 nmol/L plasma concentration (p = 0.001).[11]	[11]
Monophasic Action Potential Duration (MAPD)	Human	Healthy volunteers	Increased by 20% at 100 beats/min and 19% at 120 beats/min at a mean plasma concentration of 116 nM.[5]	[5]
Atrial Rate	Human	Patients with atrial fibrillation/flutter	Decreased from 425 ± 78 to 284 ± 44 beats per minute (bpm) on ECG.[10]	[10]
Conversion of Atrial	Human	Patients with chronic atrial tachyarrhythmias	32% conversion rate to sinus rhythm with a 6-	[10][12]



Tachyarrhythmia s			hour infusion.[10] [12]	
Corrected QT (QTc) Time	Dog	Ischemic heart failure model	Increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec with $0.35 \mu g/kg IV$ infusion.[13]	[13]

Pharmacokinetics

Almokalant exhibits a biphasic decrease in plasma concentration following intravenous administration.

Human Pharmacokinetic Parameters

Parameter	Value	Reference
Elimination Half-life	2.4 ± 0.1 hours	[9]
Clearance	11 ± 1 ml/min/kg	[9]

Experimental Protocols Whole-Cell Patch Clamp Electrophysiology for IKr (hERG) Channel Inhibition

This protocol is designed to measure the inhibitory effect of **Almokalant** on the IKr current in a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Materials:

- HEK293 or CHO cells stably expressing the hERG channel
- Patch clamp rig with amplifier, digitizer, and data acquisition software
- · Borosilicate glass capillaries for pipette fabrication



- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
- Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)
- Almokalant stock solution (in DMSO) and serial dilutions in external solution

Procedure:

- Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2- $5 \text{ M}\Omega$ when filled with internal solution.
- Recording:
 - Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
 - Approach a single, healthy-looking cell with the patch pipette.
 - \circ Apply gentle suction to form a gigaohm seal (>1 G Ω) between the pipette tip and the cell membrane.
 - Apply a brief, strong suction pulse to rupture the cell membrane and achieve the wholecell configuration.
 - Allow the cell to stabilize for 5-10 minutes.
- Voltage Clamp Protocol:
 - Hold the cell at a membrane potential of -80 mV.
 - Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

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 Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.

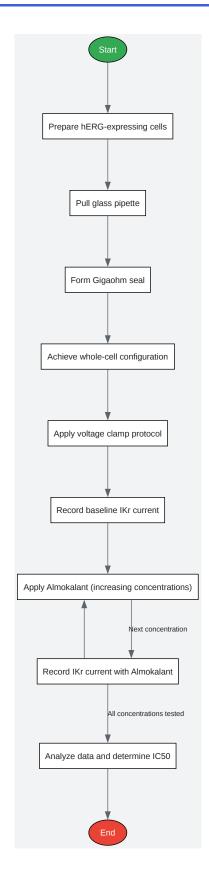
• Data Acquisition:

- Record baseline IKr tail currents in the absence of **Almokalant**.
- Perfuse the recording chamber with increasing concentrations of Almokalant, allowing for equilibration at each concentration (typically 3-5 minutes).
- Record the IKr tail current at each concentration.

• Data Analysis:

- Measure the peak tail current amplitude at each Almokalant concentration.
- Normalize the current amplitude to the baseline current.
- Plot the normalized current as a function of **Almokalant** concentration and fit the data to a
 Hill equation to determine the IC50 value.





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Figure 2: Workflow for whole-cell patch clamp electrophysiology.



Radioligand Binding Assay for IKr (hERG) Channel

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of **Almokalant** for the hERG channel using a radiolabeled ligand (e.g., [3H]-dofetilide).

Materials:

- Membrane preparations from cells expressing the hERG channel
- Radiolabeled ligand (e.g., [3H]-dofetilide)
- Unlabeled **Almokalant**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- · Glass fiber filters
- Filtration apparatus
- · Scintillation counter and scintillation fluid

Procedure:

- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.
 - Non-specific Binding: Assay buffer containing a high concentration of an unlabeled competitor (e.g., 10 μM astemizole), radiolabeled ligand, and membrane preparation.
 - Competition: Serial dilutions of Almokalant, radiolabeled ligand, and membrane preparation.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

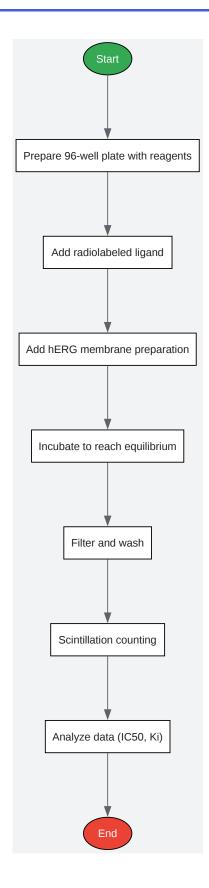






- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - For the competition experiment, plot the percentage of specific binding as a function of the logarithm of the Almokalant concentration.
 - Fit the data to a one-site competition model to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.





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Figure 3: Workflow for radioligand binding assay.



In Vivo Electrophysiology in a Canine Model

This protocol outlines a method to assess the electrophysiological effects of **Almokalant** in an anesthetized dog model.

Materials:

- Adult mongrel dogs
- Anesthesia (e.g., pentobarbital)
- · ECG recording system
- Intracardiac catheters for recording and stimulation
- Programmable electrical stimulator
- Almokalant for intravenous administration

Procedure:

- Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
- Electrophysiological Study:
 - Position multipolar electrode catheters in the right atrium and right ventricle under fluoroscopic guidance.
 - Record baseline intracardiac electrograms and surface ECG.
 - Perform programmed electrical stimulation to measure baseline parameters such as sinus cycle length, atrioventricular (AV) nodal conduction, and ventricular effective refractory period (VERP).
- Drug Administration:



- Administer a bolus infusion of Almokalant (e.g., 0.35 μg/kg) followed by a continuous infusion to maintain a target plasma concentration.
- Post-Drug Electrophysiological Study:
 - Repeat the electrophysiological measurements at set time points after Almokalant administration.
 - Continuously monitor the surface ECG for changes in QT interval and arrhythmias.
- Data Analysis:
 - Compare the pre- and post-drug electrophysiological parameters.
 - Analyze the dose-dependent effects of Almokalant on QT interval, APD (if monophasic action potentials are recorded), and refractoriness.

Conclusion

Almokalant is a well-characterized selective IKr potassium channel blocker with clear Class III antiarrhythmic properties. Its ability to prolong the cardiac action potential and effective refractory period makes it an effective agent for the management of certain cardiac arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Almokalant and other IKr channel blockers in both preclinical and clinical research settings. However, as with other IKr blockers, the potential for proarrhythmic effects, such as Torsades de Pointes, necessitates careful dose selection and patient monitoring.[1][10]

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